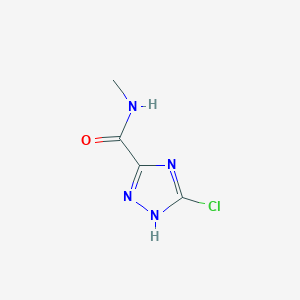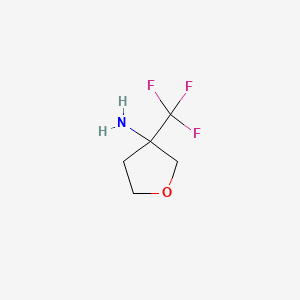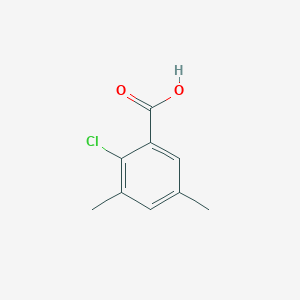
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3ClF3NO . It is also known as 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one . This compound is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is represented by the SMILES notation FC(F)(F)C1=CNC(=O)C(Cl)=C1 .Chemical Reactions Analysis
The chloride in 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine can be transformed into other intermediates, such as 4H-pyran-4-one, through various chemical reactions .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine has a molecular weight of 197.54 . It is a solid at room temperature .Scientific Research Applications
-
Agrochemicals
- Trifluoromethylpyridines are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- The results or outcomes obtained are that these compounds have been effective in protecting crops from pests .
-
Pharmaceuticals
- Several trifluoromethylpyridine derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The results or outcomes obtained are that these compounds have been effective in their respective applications, as evidenced by their market approval .
-
Veterinary Products
- Trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- The results or outcomes obtained are that these compounds have been effective in their respective applications, as evidenced by their market approval .
-
Catalysis
-
Drug Design
-
Molecular Recognition
-
Synthesis of Metal-Organic Frameworks (MOFs)
-
Natural Product Synthesis
-
Preparation of (trifluoromethyl)pyridyllithiums
-
Synthesis of Methiodide Salts
-
Functional Materials Fields
-
Pesticides
-
Synthesis of Metal-Organic Frameworks (MOFs)
-
Natural Product Synthesis
-
Preparation of (trifluoromethyl)pyridyllithiums
-
Synthesis of Methiodide Salts
-
Functional Materials Fields
-
Pesticides
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
Trifluoromethylpyridines, including 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine, have been used in the development of organic compounds containing fluorine, which have led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPOOWWMZOPUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000628 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine | |
CAS RN |
79623-37-3, 76041-71-9 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901000628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
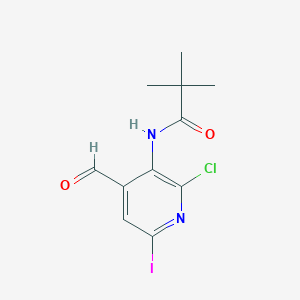

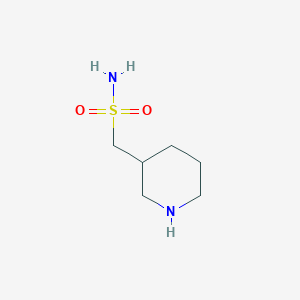
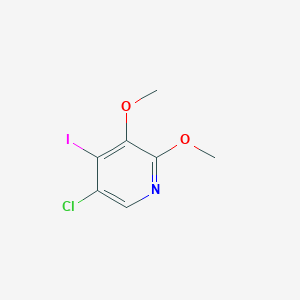
![(5-Chlorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1487656.png)
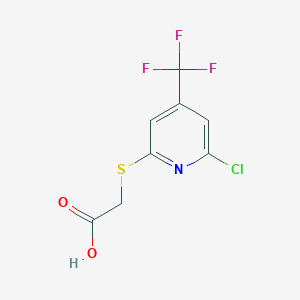
![1-[4-Bromo-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1487658.png)

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)
